Indene, 1,1-dimethyl-1-sila-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indene, 1,1-dimethyl-1-sila- is a derivative of indene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a silicon atom replacing one of the carbon atoms in the indene structure. The molecular formula for Indene, 1,1-dimethyl-1-sila- is C11H12Si. This modification imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Indene, 1,1-dimethyl-1-sila- typically involves the introduction of a silicon atom into the indene framework. One common method is the reaction of indene with a silicon-containing reagent under specific conditions. For example, the reaction of indene with chlorosilanes in the presence of a catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of Indene, 1,1-dimethyl-1-sila- may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Indene, 1,1-dimethyl-1-sila- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents.
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
Indene, 1,1-dimethyl-1-sila- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism of action of Indene, 1,1-dimethyl-1-sila- involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various elements, allowing the compound to participate in a range of chemical reactions. The pathways involved may include the formation of intermediates such as silanols or siloxanes, which can further react to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Indene: A polycyclic aromatic hydrocarbon with a similar structure but without the silicon atom.
Indane: A saturated derivative of indene, lacking the double bonds in the ring structure.
Indole: A heterocyclic compound with a nitrogen atom in the ring structure.
Benzofuran: A heterocyclic compound with an oxygen atom in the ring structure.
Uniqueness: Indene, 1,1-dimethyl-1-sila- is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs. This makes it valuable for specific applications where silicon’s properties are advantageous .
Eigenschaften
CAS-Nummer |
58310-24-0 |
---|---|
Molekularformel |
C10H12Si |
Molekulargewicht |
160.29 g/mol |
IUPAC-Name |
1,1-dimethyl-1-benzosilole |
InChI |
InChI=1S/C10H12Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 |
InChI-Schlüssel |
ZYCXAZHCKONWHN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C=CC2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.